Spironolactone und Derivate

Spironolactones and their derivatives are a class of steroidal anti-androgens with potent aldosterone antagonistic activity. These compounds are primarily used in the treatment of hypertension, edema associated with congestive heart failure, and certain cases of primary hyperaldosteronism. Derivatives such as eplerenone exhibit enhanced selectivity towards the mineralocorticoid receptor, making them more effective in managing conditions influenced by aldosterone without significantly affecting other androgen receptors.

Structurally, spironolactones are characterized by a unique 17α-hydroxylation and 21-fluorination pattern. These functional groups confer their distinctive pharmacological properties. In addition to their clinical applications, derivatives like canrenoic acid and eplerenone are also employed in research settings due to their ability to modulate mineralocorticoid receptor activity.

The synthesis of these compounds involves complex chemical transformations including alkylation, epimerization, and fluorination steps. Their use is subject to strict regulatory guidelines to ensure patient safety and efficacy.

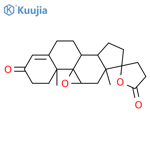

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

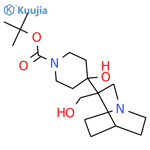

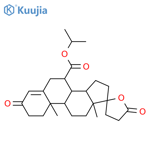

|

Spironolactone | 52-01-7 | C24H32O4S |

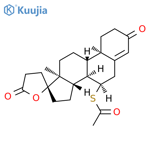

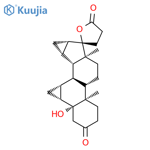

|

11a-Hydroxy Mexrenone | 192704-56-6 | C24H32O6 |

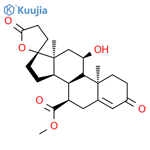

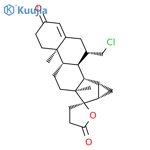

|

6b-Hydroxy Eplerenone | 209253-80-5 | C24H30O7 |

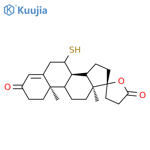

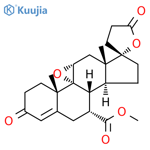

|

7a-Thio Spironolactone | 38753-76-3 | C22H30O3S |

|

Dicirenone | 41020-79-5 | C26H36O5 |

|

5b-Hydroxy Drospirenone | 197721-70-3 | C24H32O4 |

|

7-Chloromethyl 17R-Drospirenone | 932388-89-1 | C24H31ClO3 |

|

Pregn-4-ene-7,21-dicarboxylic acid, 9,11-epoxy-17-hydroxy-3-oxo-, γ-lactone, methyl ester, (7α,11α)- | 395665-48-2 | C24H30O6 |

|

Des-methylformate Eplerenone | 50394-27-9 | C22H28O4 |

Verwandte Literatur

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

Empfohlene Lieferanten

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte